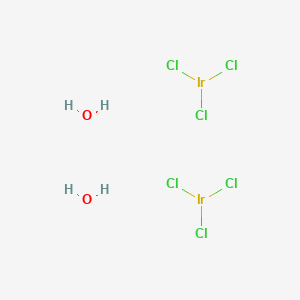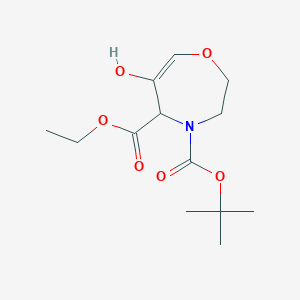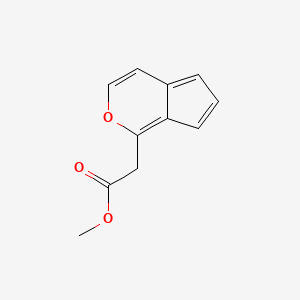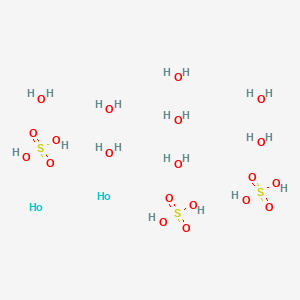
Holmium;sulfuric acid;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium;sulfuric acid;octahydrate is a compound consisting of holmium, sulfuric acid, and water molecules. Holmium is a rare-earth element with the symbol Ho and atomic number 67. It is known for its high magnetic moment and is used in various scientific and industrial applications. Sulfuric acid is a strong mineral acid with the formula H₂SO₄, widely used in chemical synthesis and industrial processes. The octahydrate form indicates that the compound includes eight water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium;sulfuric acid;octahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in sulfuric acid (H₂SO₄) and then crystallizing the resulting solution. The reaction typically involves heating holmium oxide with concentrated sulfuric acid, followed by slow evaporation of the solvent to obtain the octahydrate crystals.
Industrial Production Methods
Commercially, holmium is extracted from monazite or gadolinite ores using sulfuric acid through ion exchange chromatography or solvent extraction techniques. The extracted holmium is then reacted with sulfuric acid to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Holmium;sulfuric acid;octahydrate undergoes various chemical reactions, including:
Oxidation: Holmium can react with oxygen to form holmium oxide (Ho₂O₃).
Reduction: Holmium ions can be reduced to metallic holmium using reducing agents like calcium.
Substitution: Holmium can form complexes with other ligands, replacing water molecules in the coordination sphere.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal or other strong reducing agents.
Substitution: Ligands such as halides or organic molecules in aqueous or non-aqueous solutions.
Major Products Formed
Oxidation: Holmium oxide (Ho₂O₃).
Reduction: Metallic holmium (Ho).
Substitution: Various holmium complexes depending on the ligands used.
Scientific Research Applications
Holmium;sulfuric acid;octahydrate has several scientific research applications:
Chemistry: Used as a calibration standard for spectrophotometers due to its sharp absorption bands.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Utilized in holmium laser lithotripsy for the treatment of kidney stones and other urological conditions.
Industry: Employed in the production of high-strength magnets and as a neutron absorber in nuclear reactors.
Mechanism of Action
The mechanism by which holmium;sulfuric acid;octahydrate exerts its effects depends on its application:
In spectroscopy: The compound’s sharp absorption bands are used for wavelength calibration.
In medicine: The holmium laser operates through a photo-thermal mechanism, fragmenting kidney stones by generating localized heat.
In industry: Holmium’s high magnetic moment is exploited in the creation of strong magnetic fields.
Comparison with Similar Compounds
Similar Compounds
Erbium;sulfuric acid;octahydrate: Similar to holmium;sulfuric acid;octahydrate but contains erbium instead of holmium.
Dysprosium;sulfuric acid;octahydrate: Contains dysprosium, another rare-earth element with similar properties.
Uniqueness
This compound is unique due to holmium’s exceptionally high magnetic moment, making it particularly valuable in applications requiring strong magnetic fields. Additionally, holmium’s specific absorption characteristics make it an excellent calibration standard for spectrophotometry.
Properties
IUPAC Name |
holmium;sulfuric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGLBKLWIWVRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ho].[Ho] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22Ho2O20S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
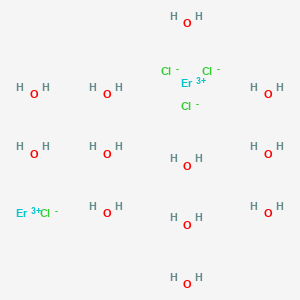
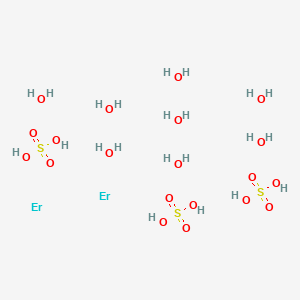


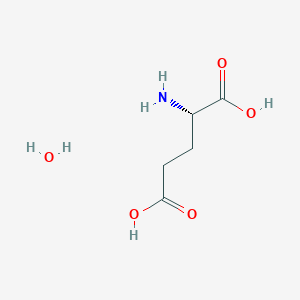

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
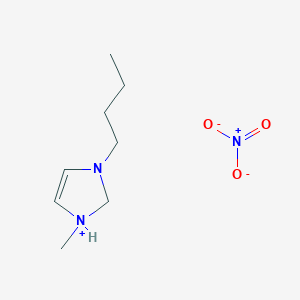
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)
